(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester
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Overview
Description
(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester is an organic compound that features a bromine atom, a carbamate group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester typically involves the reaction of 4-bromo-3-oxobutylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs or targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-oxo-butyl)-carbamic acid benzyl ester
- (4-Fluoro-3-oxo-butyl)-carbamic acid benzyl ester
- (4-Iodo-3-oxo-butyl)-carbamic acid benzyl ester
Uniqueness
(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14BrNO3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
benzyl N-(4-bromo-3-oxobutyl)carbamate |
InChI |
InChI=1S/C12H14BrNO3/c13-8-11(15)6-7-14-12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16) |
InChI Key |
ZODIUSPBGUKUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)CBr |
Origin of Product |
United States |
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